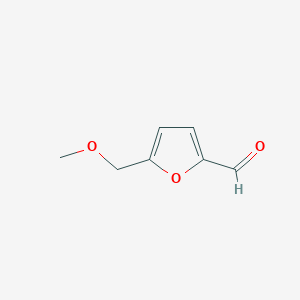

5-(Methoxymethyl)-2-furaldehyde

Description

Significance of Bio-based Platform Chemicals from Renewable Resources

Bio-based platform chemicals are fundamental to the establishment of a circular and sustainable economy. resourcewise.comlee-enterprises.com Derived from renewable biomass such as agricultural residues, forestry waste, and dedicated energy crops, these chemicals offer a green alternative to their petrochemical counterparts. resourcewise.comnih.gov The valorization of biomass into platform chemicals not only reduces our dependence on fossil fuels but also contributes to mitigating greenhouse gas emissions. resourcewise.comnih.gov These renewable chemicals can be "drop-in" replacements for existing chemicals or novel molecules with unique properties, paving the way for innovative materials and products. lee-enterprises.com The economic viability and environmental benefits of bio-based chemicals are driving significant research and development in this field. mdpi.com

The transition to a bio-based economy is a complex but crucial endeavor. It involves the development of efficient and selective catalytic processes to convert the highly oxygenated and complex structures of biomass into valuable chemical intermediates. dtu.dk Integrated biorefineries are being designed to utilize various biomass feedstocks and conversion technologies to produce a spectrum of biofuels and bio-based chemicals, maximizing resource efficiency and economic competitiveness. nih.govmdpi.com

Role of 5-(Methoxymethyl)-2-furaldehyde in Furan (B31954) Chemistry and Biomass Valorization

This compound (MMF) is a key player in the realm of furan chemistry and the broader field of biomass valorization. It is a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), a prominent platform chemical obtained from the dehydration of C6 sugars (hexoses) found in lignocellulosic biomass. rsc.orgnih.govnih.gov MMF is typically synthesized through the etherification of HMF with methanol (B129727). This conversion is significant because MMF exhibits improved stability and hydrophobicity compared to HMF, which facilitates its extraction and purification from aqueous reaction media. rsc.org

The process of obtaining furan derivatives from biomass is a cornerstone of biorefining. rsc.org Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and non-edible feedstock. nih.gov Through various catalytic and biocatalytic routes, the carbohydrate fractions (cellulose and hemicellulose) can be broken down into their constituent sugars, which are then converted to furan compounds like HMF and subsequently to MMF. nih.govnih.gov The efficient conversion of biomass into these platform molecules is a critical area of research, with ongoing efforts to develop more effective and sustainable catalysts and reaction systems. nih.govrsc.orgmdpi.com

Comparative Academic Analysis with 5-Hydroxymethylfurfural (HMF) in Research Contexts

While both MMF and HMF are pivotal furan-based platform chemicals, they possess distinct characteristics that influence their applicability in different research and industrial contexts. HMF is a versatile molecule with a furan ring, a hydroxyl group, and an aldehyde group, making it a precursor to a wide array of valuable chemicals, including 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in polyester (B1180765) production. nih.govrsc.orgresearchgate.net

However, HMF's high reactivity and hydrophilicity can lead to challenges in its production and downstream processing, including the formation of undesirable byproducts like humins. researchgate.netnih.gov In contrast, the methoxy (B1213986) group in MMF imparts greater stability and a more hydrophobic nature. rsc.org This enhanced stability can be advantageous in certain catalytic transformations and simplifies product separation.

Table 1: Comparison of HMF and MMF

| Feature | 5-Hydroxymethylfurfural (HMF) | This compound (MMF) |

|---|---|---|

| Source | Dehydration of C6 sugars from biomass rsc.orgnih.gov | Etherification of HMF or direct synthesis from carbohydrates in methanol nih.govnih.gov |

| Key Functional Groups | Furan ring, hydroxyl, aldehyde rsc.org | Furan ring, methoxy, aldehyde nih.gov |

| Stability | Less stable, prone to rehydration and polymerization nih.gov | More stable due to the methoxy group rsc.org |

| Solubility | Highly soluble in water | More hydrophobic, facilitating extraction rsc.org |

| Key Derivatives | 2,5-Furandicarboxylic acid (FDCA), 2,5-dimethylfuran (B142691) (DMF) nih.govrsc.org | Potential for similar derivatives as HMF, with different reaction pathways |

| Production Challenges | Formation of humins, difficult separation from aqueous phase researchgate.net | Requires alcohol as a reactant/solvent, potential for side reactions |

Historical Perspectives on the Academic Investigation of this compound

The academic investigation of MMF is intrinsically linked to the broader history of furan chemistry and biomass conversion. Early research in the 20th century laid the groundwork for understanding the acid-catalyzed dehydration of sugars to form furan compounds. acs.org The initial focus was largely on furfural (B47365), derived from C5 sugars. However, as the potential of C6 sugars from cellulose became more apparent, research into HMF and its derivatives intensified.

The synthesis of MMF was initially explored as a method to create more stable derivatives of HMF for analytical purposes and to study the reactivity of the hydroxymethyl group. researchgate.net For example, a 1947 publication in the Journal of the American Chemical Society described the transformation of a glucose derivative into MMF. acs.org

In recent decades, with the growing emphasis on sustainable chemistry and biorefineries, the academic interest in MMF has been revitalized. Researchers are now exploring its direct synthesis from biomass, its catalytic upgrading to biofuels and biochemicals, and its potential as a monomer for novel polymers. researchgate.netresearchgate.net Studies have investigated various catalytic systems, including solid acids and ionic liquids, to optimize the production of MMF from different carbohydrate feedstocks. nih.govrsc.org The historical progression of research highlights a shift from fundamental chemical curiosity to a targeted effort to establish MMF as a key component of a future bio-based industry.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(methoxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHVULSQMDWKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172704 | |

| Record name | 5-Methoxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-64-2 | |

| Record name | 5-Methoxymethylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(METHOXYMETHYL)-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XBV4H5CX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies in 5 Methoxymethyl 2 Furaldehyde Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is indispensable for isolating and quantifying MMF, particularly in reaction mixtures where it coexists with reactants, intermediates like 5-hydroxymethylfurfural (B1680220) (HMF), and various byproducts.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of MMF and related furanic compounds. Its versatility and sensitivity make it suitable for quantifying MMF in diverse samples, from industrial process streams to biological extracts.

Reverse-phase HPLC (RP-HPLC) is the most common mode of separation. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For MMF and its precursor HMF, a gradient or isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water is highly effective. wikipedia.org UV detection is the standard method for quantification, with monitoring typically performed at the maximum absorbance wavelength of the furan (B31954) ring system, which is around 280-284 nm. wikipedia.orgbiosynth.com The structural similarity between MMF and HMF means that methods developed for HMF are often readily adaptable for MMF analysis. biosynth.com For enhanced specificity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (UPLC-MS), which provides molecular weight and fragmentation data for unambiguous peak identification. rsc.org

Table 1: Typical HPLC Parameters for Furanic Aldehyde Analysis

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Stationary Phase (Column) | The solid support through which the sample is passed. C18 columns are widely used for their hydrophobic character. | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) | wikipedia.orgbiosynth.com |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/Water mixture (isocratic or gradient elution) | wikipedia.org |

| Detector | The component that measures the analyte as it elutes from the column. | UV Detector | wikipedia.org |

| Detection Wavelength | The specific wavelength of UV light used for quantification. | ~280 nm or ~284 nm | wikipedia.orgbiosynth.com |

| Internal Standard | A compound of known concentration added to the sample to aid in quantification. | 5-(2,4-dichlorophenyl)furfural (DCPF) or 5-(4-nitrophenyl)furfural (NPF) |

Gas Chromatography (GC) for Product Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of MMF, valued for its high resolution and sensitivity. It is particularly well-suited for analyzing volatile compounds. MMF can be routinely analyzed using a GC equipped with a Flame Ionization Detector (FID).

For successful GC analysis, the choice of column is critical. A polar stationary phase, such as a wax-type column (e.g., Varian VF-WAXms), is often employed to achieve good separation of furanic compounds. A programmed temperature ramp, for instance, up to 250°C, allows for the sequential elution of compounds with different boiling points.

When coupled with Mass Spectrometry (GC-MS), the technique provides definitive structural information, making it an excellent tool for identifying unknown byproducts in a reaction mixture. However, for less volatile or thermally sensitive furanic compounds like HMF, derivatization is often necessary to increase volatility and prevent degradation in the hot injector port. This typically involves a silylation reaction, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert polar hydroxyl groups into more volatile silyl (B83357) ethers. While MMF is more volatile than HMF, derivatization can still be beneficial for improving peak shape and detection limits in trace analysis.

Table 2: GC Conditions for 5-(Methoxymethyl)-2-furaldehyde Analysis

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Column | The tube containing the stationary phase where separation occurs. | Varian VF-WAXms (polar) | |

| Detector | The device that detects compounds as they elute. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| Temperature Profile | The temperature program used to elute compounds. | Ramped up to 250°C | |

| Derivatization (if needed) | A chemical modification to increase volatility, often for related compounds like HMF. | Silylation with BSTFA |

Spectroscopic Characterization Methods

Spectroscopic methods are essential for confirming the identity and structure of MMF and for tracking its formation or consumption during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like MMF. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum of MMF shows characteristic signals for each proton. The aldehyde proton (-CHO) appears at a distinct downfield chemical shift. The two protons on the furan ring are not equivalent and appear as separate doublets, with their coupling constant being characteristic of furan systems. The methylene (B1212753) protons (-CH₂-) of the methoxymethyl group and the methyl protons (-OCH₃) also have unique chemical shifts.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon of the aldehyde, the carbons of the furan ring, the methylene carbon, and the methoxy (B1213986) carbon. Combining data from ¹H, ¹³C, and two-dimensional NMR experiments (like HSQC) allows for the complete and definitive assignment of the MMF structure.

Table 3: Representative NMR Chemical Shifts (δ) for this compound

| Nucleus | Atom Position (see structure) | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR (in DMSO-d₆) | H1 (Aldehyde) | ~9.6 | |

| H3 (Furan) | ~7.4 | ||

| H4 (Furan) | ~6.7 | ||

| H6 (Methylene) | ~4.6 | ||

| H7 (Methyl) | ~3.3 | ||

| ¹³C NMR | C1 (Carbonyl) | ~178 | |

| C5 (Furan) | ~161 | ||

| C2 (Furan) | ~153 | ||

| C3 (Furan) | ~123 | ||

| C4 (Furan) | ~112 | ||

| C6 (Methylene) | ~65 | ||

| C7 (Methyl) | ~58 |

Structure of this compound with atom numbering for NMR correlation.

Structure of this compound with atom numbering for NMR correlation.Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for monitoring chemical reactions by tracking changes in the functional groups of the reactants and products. In the context of MMF synthesis, such as the etherification of HMF, FTIR can follow the reaction progress in real-time (in-situ).

The FTIR spectrum of MMF is characterized by several key absorption bands. The most prominent is the strong C=O stretching vibration of the aldehyde group. Other important signals include the C-H stretches of the aldehyde and the furan ring, the C-O-C stretching of the ether linkage and the furan ring, and the characteristic vibrations of the furan ring itself. During the conversion of HMF to MMF, one would monitor the disappearance of the broad O-H stretching band of the alcohol group in HMF and the appearance of the characteristic C-O-C ether stretch in MMF. This makes FTIR an invaluable tool for process analytical technology (PAT), enabling optimization of reaction conditions like temperature and catalyst loading.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C-H) | Stretch | ~2820 and ~2740 | |

| Aldehyde (C=O) | Stretch | ~1670 | |

| Furan Ring (C=C) | Stretch | ~1570 and ~1460 | |

| Ether (C-O-C) | Asymmetric Stretch | ~1150-1085 |

UV-Vis Spectroscopy in Reaction Monitoring and Quantification

UV-Vis spectroscopy is a simple, cost-effective, and robust method for quantifying MMF in solution and for monitoring reaction kinetics. The technique is based on the principle that molecules with conjugated systems, like the furan ring in MMF, absorb light in the ultraviolet-visible range.

MMF in a solvent like methanol (B129727) exhibits a strong absorption maximum (λmax) at approximately 279.5 nm. According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of MMF in the solution. This relationship allows for the creation of a calibration curve using standards of known concentration, which can then be used to determine the concentration of MMF in unknown samples. The high molar extinction coefficient (ε ≈ 13,854 M⁻¹cm⁻¹) of MMF at this wavelength indicates high sensitivity, enabling the detection of low concentrations. This method is frequently used to monitor the rate of formation of MMF from substrates like HMF, providing valuable data for kinetic studies.

Table 5: UV-Vis Spectroscopy Parameters for this compound Quantification

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| λmax (in Methanol) | 279.5 nm | Wavelength of maximum absorbance, used for quantification. | |

| Molar Extinction Coefficient (ε) | 13,854 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at λmax; indicates high sensitivity. | |

| Quantification Principle | Beer-Lambert Law | Relates absorbance directly to concentration (A = εbc). |

Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool in MMF research, offering high sensitivity and selectivity for the identification and quantification of MMF and related compounds.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of MMF in intricate matrices. While dedicated HPLC-MS/MS methods for MMF are still emerging, the well-established methods for the analogous compound, 5-hydroxymethylfurfural (HMF), provide a strong foundation. The analysis of MMF in reaction mixtures is often performed using HPLC with UV detection. researchgate.netresearchgate.net However, for more complex samples where co-elution and matrix effects can be significant, the selectivity and sensitivity of MS/MS detection are paramount.

The development of a robust HPLC-MS/MS method for MMF would likely involve a reversed-phase column, such as a C18, and a mobile phase consisting of a gradient of acetonitrile and water with a suitable modifier to ensure good peak shape and ionization efficiency. sielc.comresearchgate.net The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for MMF. This approach allows for accurate quantification even in the presence of interfering substances. Forced degradation studies on the related compound HMF using LC-LTQ/Orbitrap have demonstrated the power of high-resolution mass spectrometry in identifying degradation products, a methodology that is directly applicable to ensuring the quality and stability of MMF. nih.gov

Table 1: Illustrative HPLC Parameters for Furanic Compound Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV (280 nm) and/or MS/MS |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

This table presents typical parameters for the HPLC analysis of furanic compounds, which can be adapted for MMF analysis.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a high-throughput technique that holds significant promise for the rapid screening and analysis of MMF. nih.gov While direct applications to MMF are not yet widely published, the successful use of MALDI-MS for the rapid detection of HMF in honey demonstrates its potential. nih.gov This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and the generation of intact molecular ions.

For the analysis of MMF, a suitable matrix would be chosen, and the sample would be spotted onto a MALDI target plate. The resulting mass spectrum would provide a rapid confirmation of the presence of MMF. This method is particularly advantageous for high-throughput screening of reaction conditions or for the quality control of MMF products, offering a significant speed advantage over traditional chromatographic methods. nih.gov Derivatization strategies, such as those employed for HMF, could also be used to enhance the sensitivity and specificity of MALDI-MS analysis for MMF. nih.gov

Table 2: Comparison of Analytical Techniques for Furanic Compounds

| Technique | Principle | Advantages |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available. |

| HPLC-MS/MS | Separation by HPLC, detection by mass-to-charge ratio of fragmented ions. | High sensitivity and selectivity, suitable for complex mixtures. |

| MALDI-MS | Soft ionization of co-crystallized analyte and matrix. | High throughput, rapid analysis. |

Advanced Catalyst Characterization Techniques

The efficiency and selectivity of MMF production are heavily dependent on the properties of the catalysts employed. A suite of advanced characterization techniques is used to understand the physicochemical properties of these catalysts and to correlate them with their performance.

The synthesis of MMF often involves the use of solid acid catalysts, and their characterization is crucial for optimizing the reaction. researchgate.netehu.es Techniques such as Brunauer-Emmett-Teller (BET) surface area analysis, X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), and Extended X-ray Absorption Fine Structure (EXAFS) provide invaluable insights into the catalyst's structure, composition, and active sites.

For instance, in the conversion of xylose and xylan (B1165943) to furfural (B47365), a related furanic compound, catalysts were characterized using XRD, FTIR, NH3-TPD, Py-FTIR, and BET. mdpi.com These analyses revealed the importance of both Brønsted and Lewis acid sites for catalytic activity. mdpi.com

Table 3: Catalyst Characterization Techniques and Their Applications in MMF Synthesis

| Technique | Information Obtained | Relevance to MMF Synthesis |

| BET | Surface area and pore size distribution. | A larger surface area can provide more active sites for the reaction. |

| XPS | Surface elemental composition and chemical states. | Determines the nature of the acidic sites on the catalyst surface. |

| XRD | Crystalline structure and phase identification. | Confirms the catalyst's structure and can indicate changes during reaction. |

| HAADF-STEM | High-resolution imaging of catalyst morphology and elemental distribution. | Visualizes the dispersion of active metals and support structure. |

| EXAFS | Local atomic structure and coordination environment of specific elements. | Provides detailed information about the active sites at a molecular level. |

The use of these advanced analytical and characterization methodologies is fundamental to advancing the research and development of efficient and sustainable processes for the production of this compound.

Computational and Theoretical Studies on 5 Methoxymethyl 2 Furaldehyde Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving MMF, thereby elucidating detailed reaction mechanisms.

Investigation of Humin Formation Pathways

Humins are undesirable polymeric byproducts often formed during the synthesis of furanic compounds. Computational studies have shed light on the stability of MMF and its role in humin formation. The stability of furanic compounds in the presence of a chromium catalyst and water was found to follow the order: 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) < 2-(methoxymethyl)-5-methylfuran < 5-(methoxymethyl)furan-2-carbaldehyde (MMF). nih.gov The higher stability of MMF, with a conversion of less than 1%, is attributed to the electron-withdrawing nature of its formyl group, which contrasts with the electron-donating methyl group in 2-(methoxymethyl)-5-methylfuran. nih.gov This suggests that an electron-withdrawing group enhances the stability of the furanic compound. nih.gov

Studies on the related compound 5-hydroxymethylfurfural (B1680220) (HMF) have proposed that humin formation can occur through various pathways, including aldol (B89426) addition and condensation reactions. researchgate.net Quantum chemical calculations have been employed to investigate the oligomerization of HMF, a process central to humin formation. rsc.orgnih.gov These calculations revealed that while the direct reaction between two HMF molecules has a high energy barrier, the reaction of HMF with a hydroxide (B78521) ion (OH⁻) has significantly lower activation barriers, suggesting this as a more likely pathway for initiating humin formation under basic conditions. nih.gov Specifically, three pathways with barriers below 65 kJ mol⁻¹ were identified for the HMF + OH⁻ reaction. nih.gov

Kinetic Modeling of Synthetic and Transformation Processes

Kinetic modeling is essential for optimizing reaction conditions to maximize the yield of desired products like MMF. The synthesis of MMF from 5-(chloromethyl)furfural (CMF) in methanol (B129727) involves a complex network of reactions, including nucleophilic substitution, acetalization, and ring-opening reactions. cetjournal.it A lumped kinetic model has been used to analyze this reaction, showing that the yield of MMF and its acetal (B89532) increases with reaction time and temperature, reaching up to 60% in 1.5 hours. cetjournal.it This modeling approach helps in understanding the influence of temperature on reaction rates and product distribution. cetjournal.it For example, at lower temperatures (10–40°C), the acetal of MMF (MMFA) is the more abundant product, while at 50°C, the yield of MMF becomes comparable to or larger than that of MMFA. cetjournal.it

Kinetic studies on the related HMF synthesis have also been performed, for instance, in a high-pressure CO₂–water two-phase system. researchgate.net These models consider the catalytic contribution of in-situ generated carbonic acid and acid byproducts. researchgate.net

Thermodynamic Analysis of Reaction Systems

Thermodynamic analysis provides fundamental data on the feasibility and energy changes of chemical reactions. While specific thermodynamic data for MMF reactions are not extensively detailed in the provided context, studies on the parent compound, HMF, offer a proxy. Thermodynamic studies on the conversion of HMF into bulk intermediates have been conducted to understand the energy landscape of these transformations. dntb.gov.ua Furthermore, all-atom molecular dynamics simulations have been used to analyze the thermodynamics of HMF separation from ionic liquids using phenolic solvents. nih.gov These studies calculate important parameters like solvation-free energy (ΔGsolvation) and transfer-free energy (ΔGtransfer), which are crucial for designing efficient extraction processes. nih.gov

Computational Insights into Molecular Interactions and Reactivity

Computational methods offer a window into the molecular interactions that govern the reactivity of MMF. The presence of both an aldehyde and an ether functional group in MMF allows for a variety of interactions. wikipedia.org Computational studies on HMF have revealed that its molecules can form specific arrangements in solution through hydrogen-bonding networks, which can facilitate aging and decomposition. researchgate.net

The antiradical properties of HMF have been systematically investigated using the M06-2X/6-311++G(d,p) model chemistry. rsc.org These studies calculated thermodynamic and kinetic parameters for the reactions of HMF with reactive oxygen species, revealing that it can scavenge hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. rsc.org The radical adduct formation mechanism was found to be significant in these reactions. rsc.org Such computational approaches could be extended to MMF to understand its reactivity and potential applications.

Broader Research Implications and Future Directions for 5 Methoxymethyl 2 Furaldehyde

5-(Methoxymethyl)-2-furaldehyde as a Key Enabling Molecule for the Bio-based Economy

This compound (MMF), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), is a significant platform chemical in the transition towards a bio-based economy. nih.gov Derived from the dehydration of sugars and subsequent etherification with methanol (B129727), MMF presents a renewable alternative to petroleum-based starting materials. nih.govwikipedia.org Its production from a wide array of carbohydrate-containing feedstocks, including sugar, starch, and cellulose (B213188), positions it as a potentially "carbon-neutral" resource for fuels and chemicals. wikipedia.org

The versatility of MMF allows for its conversion into a range of valuable products. Through oxidation, it can be transformed into 2,5-furandicarboxylic acid (FDCA), a promising substitute for terephthalic acid in the production of various plastics like polyesters and polyamides. wikipedia.orgresearchgate.net This is particularly noteworthy for the synthesis of polyethylene (B3416737) furanoate (PEF), a biopolymer with enhanced barrier properties compared to conventional PET. researchgate.net Furthermore, MMF serves as a precursor for liquid biofuels such as 2,5-dimethylfuran (B142691) (DMF) and can be converted into various mono- and dialkoxymethyl ethers. wikipedia.org The diverse applications of MMF and its derivatives are crucial for accelerating the shift towards a more sustainable chemical industry. nih.gov

| Property | Value |

| IUPAC Name | 5-(methoxymethyl)furan-2-carbaldehyde |

| Synonyms | 5-(Methoxymethyl)-2-furancarboxaldehyde, 5-Methoxymethyl furfural (B47365) |

| CAS Number | 1917-64-2 |

| Molecular Formula | C7H8O3 |

| Molar Mass | 140.14 g/mol |

Integration into Biorefinery Concepts

The integration of this compound (MMF) production is a key aspect of modern biorefinery concepts, which aim to efficiently utilize biomass feedstocks for the production of a spectrum of value-added chemicals and fuels. repec.org MMF is produced from 5-hydroxymethylfurfural (HMF), a pivotal intermediate derived from the dehydration of C6 sugars like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. rsc.orgaidic.it

Biorefinery models often involve a biphasic reactor system for the conversion of sugars to HMF and subsequently to MMF. rsc.orguva.nl This approach allows for the continuous extraction of the furanic products into an organic solvent, minimizing their degradation in the acidic aqueous phase and simplifying the downstream separation process. uva.nl The use of inexpensive and readily available lignocellulosic biomass, such as sugarcane bagasse, is central to making the production economically viable. aidic.it However, challenges remain in optimizing the hydrolysis of cellulose and improving the yield of the glucose-to-HMF conversion to enhance economic feasibility. aidic.it

Exploration of Biological Activity Potential in Research Contexts

Research into furan (B31954) derivatives, including this compound (MMF), has uncovered a range of potential biological activities. ontosight.ai Studies have investigated their antibacterial, antifungal, and antioxidant properties. ontosight.ai These compounds are of interest in the development of new therapeutic agents due to their capacity to interact with biological targets. ontosight.ai For instance, some furan derivatives have been explored for their anti-inflammatory and anticancer activities. ontosight.ai

Patents have been filed suggesting that MMF may inhibit the growth of fungi in various materials such as leathers, paints, foods, and fabrics. wikipedia.org Furthermore, some research has indicated the potential of MMF, as part of a wider group of active compounds, in addressing conditions like cardiovascular and cerebrovascular diseases, Alzheimer's disease, and depression. wikipedia.org It is important to note that MMF has been identified as a skin sensitizer. wikipedia.org

Sustainable Process Development and Green Chemistry Principles in this compound Production and Utilization

The production of this compound (MMF) and its precursor, 5-hydroxymethylfurfural (HMF), from biomass aligns with the principles of green chemistry by utilizing renewable feedstocks. nih.govresearchgate.net A key focus in sustainable process development is the use of efficient and environmentally benign catalytic systems.

The conversion of fructose to MMF can be achieved with high selectivity using solid acid catalysts like Amberlyst-15 in solvents such as dimethyl sulfoxide (B87167) (DMSO). researchgate.net Zeolite catalysts, particularly HZSM-5, have also demonstrated high yields of MMF from HMF. upc.edu.pe Research has shown a strong correlation between the acidity of these catalysts and their effectiveness in the etherification reaction. upc.edu.pe

The development of biphasic reactor systems is a significant advancement in the sustainable production of furan derivatives. rsc.org These systems, which may use an aqueous phase modified with DMSO and an organic extracting phase, facilitate the separation of the product and can handle high concentrations of feedstock. rsc.org Furthermore, the integration of HMF production with existing infrastructure, such as high fructose corn syrup facilities, presents a viable strategy for commercial scalability and can reduce operating costs compared to traditional extraction-based processes. scribd.comrsc.org

Technoeconomic Assessments and Scalability Studies for Industrial Implementation

Techno-economic analyses (TEA) are crucial for evaluating the commercial viability of producing this compound (MMF) and its precursor, 5-hydroxymethylfurfural (HMF). These studies consistently identify the cost of the feedstock as a major contributor to the final product's selling price. aidic.itresearchgate.net While fructose is a common starting material, its cost makes large-scale production economically challenging. aidic.it

To address this, research is focused on utilizing cheaper lignocellulosic biomass, such as sugarcane bagasse. aidic.it However, the lower yields in cellulose hydrolysis and glucose-to-HMF conversion currently hinder economic feasibility. aidic.it A TEA of an integrated biorefinery producing furfural and HMF from bagasse indicated that while heat integration can improve efficiency, the high costs of solvents and catalysts remain a significant hurdle. repec.org

Scalability studies emphasize the need for process optimization. For instance, a proposed bioprocess design for HMF production from corn and lignocellulosic biomass showed a potential for a 43-65% lower unit production price compared to other models, largely due to the generation of co-product credits from substances like ethanol (B145695) and furfurals. researchgate.net The development of efficient separation and purification stages, such as simulated-moving-bed (SMB) chromatography, is also critical for achieving an economically feasible and marketable product. scribd.comlu.se

Emerging Research Frontiers and Interdisciplinary Collaborations

Emerging research in the field of this compound (MMF) and related furan compounds is focused on expanding their application portfolio and optimizing production processes through interdisciplinary collaborations. A key area of interest is the development of advanced biofuels. For example, 5-ethoxymethylfurfural (EMF), a derivative of HMF, is being investigated as a promising transportation fuel and additive due to its high energy density. researchgate.net

The synthesis of novel biomass-based vinyl polymers using MMF as a starting material represents another significant research frontier. wikipedia.org Furthermore, the halogenated analogue of HMF, 5-(chloromethyl)furfural (CMF), is gaining attention as a versatile platform chemical. uva.nl The recent startup of the world's first commercial CMF plant highlights the industrial potential of these furanic compounds. uva.nl

These advancements necessitate collaborations across various disciplines, including chemistry, chemical engineering, materials science, and biotechnology. Such interdisciplinary efforts are essential for developing novel catalysts, engineering efficient reactor systems, and exploring new applications for these bio-based molecules, ultimately contributing to a more sustainable chemical industry.

Q & A

Basic: What are the key methodologies for synthesizing MMF from biomass-derived carbohydrates?

MMF is typically synthesized via acid-catalyzed dehydration of fructose or glucose, often using heterogeneous catalysts (e.g., ion-exchange resins) in biphasic solvent systems. A one-step method involving methanol as both solvent and methylating agent achieves yields up to 25% MMF under optimized conditions (150°C, 5 hours) . Co-solvents like dimethyl sulfoxide (DMSO) enhance fructose conversion by stabilizing intermediates . Critical parameters include catalyst acidity, solvent polarity, and reaction time to minimize side products like 5-hydroxymethylfurfural (HMF) .

Advanced: How do reaction mechanisms differ between HMF and MMF formation during acid-catalyzed dehydration?

MMF formation involves methanol acting as a nucleophile during the dehydration of fructose, replacing the hydroxyl group in HMF with a methoxymethyl group. Isotopic labeling and computational studies suggest that the methoxymethylation step occurs via a carbocation intermediate stabilized by the solvent system. In contrast, HMF production proceeds through a fructofuranosyl oxocarbenium ion without nucleophilic substitution . Kinetic studies using isotopic tracers (e.g., D‑glucose-2-¹³C) can delineate the irreversibility of key steps, such as the cyclization of linear intermediates .

Basic: What spectroscopic techniques are suitable for characterizing MMF and its intermediates?

- ATR-FTIR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1670 cm⁻¹, methoxy C-O at ~1100 cm⁻¹) and monitors reaction progress .

- ¹H/¹³C NMR : Resolves structural features (e.g., aldehyde proton at ~9.6 ppm, furan ring protons at 6–7 ppm) and quantifies purity .

- HPLC-MS : Separates and identifies MMF from co-products (e.g., HMF, levulinic acid) using reverse-phase columns and ion-trap detectors .

Advanced: How can computational modeling predict MMF’s reactivity and stability?

Density functional theory (DFT) calculations reveal MMF’s electronic structure, including frontier molecular orbitals (HOMO-LUMO gaps) governing nucleophilic/electrophilic sites. Hirshfeld surface analysis identifies non-covalent interactions (e.g., hydrogen bonds) affecting crystallization behavior . Transition-state modeling of acid-catalyzed pathways clarifies activation energies for dehydration and methoxymethylation, aiding in catalyst design .

Basic: What are the primary challenges in scaling up MMF synthesis?

- Catalyst Deactivation : Resin catalysts (e.g., Amberlyst) suffer from sulfonic acid group leaching in polar solvents. Regeneration via acid washing restores ~85% activity .

- Solvent Recovery : Biphasic systems (e.g., DMSO-methanol) require energy-intensive separation. Continuous extraction methods are under exploration .

- Byproduct Control : Competitive formation of HMF and humins necessitates precise temperature and pH control .

Advanced: What strategies mitigate catalyst deactivation in MMF production?

- Hierarchical Zeolites : Mesoporous structures reduce pore blockage by humins.

- Ionic Liquid Co-catalysts : Stabilize carbocation intermediates, lowering reaction temperatures and acid requirements .

- In Situ Regeneration : Periodic treatment with dilute H₂SO₄ removes carbonaceous deposits from catalyst surfaces .

Basic: How does MMF’s structure influence its potential as a biofuel additive?

MMF’s methoxymethyl group enhances oxidative stability compared to HMF, making it less prone to polymerization. Its energy density (~30 MJ/kg) and low water solubility improve compatibility with conventional diesel blends. However, toxicity data gaps limit large-scale adoption .

Advanced: What gaps exist in the toxicological profiling of MMF?

Current safety data sheets (SDS) lack comprehensive reproductive, organ-specific, or chronic toxicity data. In vitro assays (e.g., Ames test for mutagenicity) and ecotoxicological studies (e.g., Daphnia magna LC50) are needed to assess environmental risks .

Basic: How is MMF differentiated from structurally similar furanics like HMF?

MMF’s methoxymethyl group (-CH₂OCH₃) replaces HMF’s hydroxymethyl group (-CH₂OH), altering polarity and reactivity. This substitution reduces hydrogen-bonding capacity, increasing hydrophobicity and stability under acidic conditions .

Advanced: What mechanistic insights guide the design of MMF-selective catalysts?

Brønsted acid sites preferentially protonate fructose’s hydroxyl groups, while Lewis acids (e.g., Sn-Beta) stabilize enol intermediates. Bifunctional catalysts with acid and redox sites (e.g., Pt/TiO₂) can further suppress decarbonylation pathways. Isotopic labeling (¹⁸O tracing) validates mechanistic proposals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.